N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a fluorophenethyl group attached to the pyrimidine ring via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenethyl group, and an amide linkage . The fluorine atom in the fluorophenethyl group would be expected to have a significant impact on the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could affect its reactivity and the polarity of the molecule .Scientific Research Applications
Anticancer Activity
N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential as an anticancer agent. Researchers have synthesized urea derivatives based on phenethylamine, with this compound bearing fluoro, methoxy, and methyl groups. Notably, 1,3-bis(4-methylphenethyl)urea demonstrated remarkable potency against HeLa (human cervical cancer) cells, outperforming cisplatin. Additionally, 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea and 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea exhibited comparable anticancer activity to cisplatin against A549 (non-small cell lung carcinoma) cells .
Antioxidant Properties
The synthesized compounds were also evaluated for their antioxidant potential. Using methods such as DPPH, ABTS, and CUPRAC, researchers found that these urea derivatives displayed significant antioxidant activity. Notably, they outperformed standard antioxidants in these assays. This suggests that N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide and related compounds could serve as promising antioxidants .
Medicinal Chemistry Applications
Urea derivatives, including those based on phenethylamine, have gained attention in medicinal chemistry. These compounds exhibit diverse drug-like properties, such as antibacterial, antiviral, analgesic, and HDL-elevating effects. Researchers continue to explore their potential for therapeutic applications .
Drug Development
As a novel compound, N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide could serve as a starting point for drug development. Medicinal chemists may modify its structure to enhance specific properties or target other diseases.
Mechanism of Action
Target of Action
It’s structurally related compound, 4-fluorophenethyl alcohol, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.
Mode of Action
Compounds with similar structures have been reported to exhibit antitumor activity . They are believed to interact with their targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
These compounds can interfere with the tricarboxylic acid cycle, leading to the death of pathogenic cells .
Result of Action
Related compounds have been reported to demonstrate antitumor activity, inducing cell cycle arrest at the s phase and causing apoptosis .
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)5-6-15-13(19)11-7-12(18)17-8-16-11/h1-4,7-8H,5-6H2,(H,15,19)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZUDGTFMVBLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.